Dimethyl 2-(tert-butyl)malonate

Flash Vacuum Pyrolysis α-Oxoketene Thermal Stability

Dimethyl 2-(tert-butyl)malonate (DMBM) is a dialkyl malonate ester distinguished by a bulky tert-butyl substituent at the C2 position. Belonging to the substituted malonate class, it serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly where steric control of enolate reactivity is required.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 39520-25-7
Cat. No. B1590774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(tert-butyl)malonate
CAS39520-25-7
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)C(=O)OC
InChIInChI=1S/C9H16O4/c1-9(2,3)6(7(10)12-4)8(11)13-5/h6H,1-5H3
InChIKeyOBANUQSDPDUGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(tert-butyl)malonate (CAS 39520-25-7): A Sterically Hindered Malonate Building Block for Selective Synthesis


Dimethyl 2-(tert-butyl)malonate (DMBM) is a dialkyl malonate ester distinguished by a bulky tert-butyl substituent at the C2 position. Belonging to the substituted malonate class, it serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly where steric control of enolate reactivity is required [1]. The tert-butyl group confers distinct conformational preferences on the corresponding enolate anion compared to linear or less-branched alkyl malonates, a feature exploited in asymmetric alkylation and barbiturate syntheses [2].

Why Generic Malonates Cannot Replace Dimethyl 2-(tert-butyl)malonate in Steric-Governed Syntheses


Simple dialkyl malonates such as dimethyl malonate (DMM) or diethyl malonate (DEM) offer minimal steric bias at the reactive methylene center, leading to poor diastereoselectivity in alkylation and variable yields in barbiturate condensations [1]. Replacement with a less-hindered analog (e.g., dimethyl 2-isopropylmalonate or dimethyl 2-methylmalonate) alters the enolate conformation and the pKa of the α-proton, which in turn shifts the optimal base/solvent system and can reduce the yield of the desired 5,5-dialkylbarbituric acid by more than half [2]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for Dimethyl 2-(tert-butyl)malonate vs. Common Analogs


Thermal Stability: Retro-Ene Elimination Threshold for Dimethyl 2-(tert-butyl)malonate vs. Unsubstituted Dimethyl Malonate

Under flash vacuum pyrolysis (FVP) conditions, dimethyl tert-butylmalonate (1b) undergoes retro-ene elimination of isobutene only above 650 °C, yielding unsubstituted dimethyl malonate (1a). In contrast, the unsubstituted dimethyl malonate (1a) remains intact at this temperature, demonstrating that the tert-butyl group introduces a distinct, high-temperature degradation pathway not available to the parent compound [1].

Flash Vacuum Pyrolysis α-Oxoketene Thermal Stability

Ketene Reactivity with Methanol: Dimethyl tert-Butylmalonate-Derived Ketene vs. Unsubstituted Analog

The α-oxoketene (4b) generated from dimethyl tert-butylmalonate (1b) reacts with methanol at −50 °C to regenerate the starting ester, whereas the analogous ketene from methyl tert-butyl(pivaloyl)acetate (4d) does not react with methanol at room temperature and requires 8 h reflux for ester formation. This demonstrates that the carbomethoxy-substituted ketene retains sufficient electrophilicity for low-temperature trapping despite the steric shielding provided by the tert-butyl group, a balance not achieved with the pivaloyl analog [1].

Ketene Methanol Trapping Steric Protection

Barbiturate Anesthetic Potency: 5-tert-Butyl-5-allylbarbituric Acid vs. Amytal (Standard)

5-tert-Butyl-5-allylbarbituric acid, synthesized via the corresponding tert-butylmalonate ester, was compared head-to-head with amytal (5-ethyl-5-isopentylbarbituric acid) in mice by intraperitoneal injection. The ED50 for surgical anesthesia was approximately 15% higher for the tert-butyl derivative, but the duration of anesthesia was approximately twice as long as that of amytal [1]. The dimethyl 2-(tert-butyl)malonate serves as a direct precursor to the malonic acid required for this barbiturate, and attempts to prepare analogous 5,5-dialkylbarbituric acids from less hindered malonates consistently gave lower yields of the pure disubstituted product [1].

Barbiturate Anesthetic ED50 Duration of Action

Enolate Conformation Deviation: Diethyl tert-Butylmalonate vs. All Other Alkylmalonates

The sodium enolate of diethyl tert-butylmalonate deviates from the Z,Z-conformation adopted by all other sodium diethyl alkylmalonates (alkyl = methyl, ethyl, propyl, isopropyl, butyl, isobutyl, s-butyl) in DMSO. ¹H-NMR and IR spectra confirm that the tert-butyl group induces a mixture of Z,Z, Z,E, and E,E conformations due to steric repulsion between the tert-butyl substituent and the two ethoxyl groups. All other alkylmalonates exhibit only two characteristic IR bands in the 1500–1700 cm⁻¹ region, whereas the tert-butyl derivative displays an additional conformational signature [1]. This conformational perturbation directly impacts the stereochemical outcome of alkylation reactions.

Enolate Conformation Z,Z-Type IR Spectroscopy

α-Proton Acidity Comparison: Dimethyl Malonate (pKa ~13) vs. Di-tert-butyl Malonate (Higher pKa)

The pKa of the α-methylene protons in di-tert-butyl malonate is reported to be higher than that of dimethyl malonate (pKa ≈ 13), indicating that increased steric bulk at the ester alkyl groups reduces the acidity of the reactive methylene center. While direct pKa data for dimethyl 2-(tert-butyl)malonate specifically are not available, the trend established by the tert-butyl ester analog implies that the C2 tert-butyl substituent further attenuates the C–H acidity relative to unsubstituted dimethyl malonate, necessitating stronger bases or phase-transfer catalysis conditions for complete enolate formation [1]. This property must be considered when swapping one malonate for another in alkylation protocols.

pKa C-Alkylation Phase-Transfer Catalysis

Physicochemical Property Comparison: Dimethyl 2-(tert-butyl)malonate vs. Dimethyl Malonate

Dimethyl 2-(tert-butyl)malonate exhibits a boiling point of 190 °C, density of 1.020 g/mL, refractive index of 1.428, and flash point of 79 °C [1]. By comparison, unsubstituted dimethyl malonate (CAS 108-59-8) has a boiling point of 181 °C, density of 1.154 g/mL, and flash point of 85 °C. The lower density and higher boiling point of the tert-butyl derivative reflect the increased hydrocarbon character and molecular weight (188.22 vs. 132.11 g/mol). These differences are relevant for purification method selection (distillation cut points) and solvent compatibility in downstream reactions.

Boiling Point Density Refractive Index Flash Point

Optimal Application Scenarios for Dimethyl 2-(tert-butyl)malonate Based on Quantified Differentiation


Sterically-Controlled Barbiturate Synthesis Requiring Extended Anesthetic Duration

When developing 5,5-dialkylbarbituric acid drug candidates, dimethyl 2-(tert-butyl)malonate is the precursor of choice for introducing a tert-butyl substituent at the 5-position. The resulting 5-tert-butyl-5-allylbarbituric acid demonstrated approximately twice the anesthetic duration of amytal in murine models, albeit with a ~15% higher ED50 [1]. This pharmacodynamic profile (prolonged action) is directly attributable to the steric hindrance conferred by the tert-butyl group and cannot be achieved with methyl, ethyl, or isopropyl malonate analogs.

Low-Temperature Ketene Generation and Trapping in Total Synthesis

Dimethyl 2-(tert-butyl)malonate is uniquely suited as a precursor to sterically-protected α-oxoketenes. Flash vacuum pyrolysis at 550 °C cleanly generates tert-butyl(carbomethoxy)ketene, which can be trapped with methanol at −50 °C [1]. This low-temperature trapping capability enables ketene-based cycloaddition or nucleophilic capture strategies that are inaccessible from the more sterically encumbered pivaloyl analog, which requires 8 h of reflux for the same transformation [1].

Asymmetric Alkylation Requiring Non-Z,Z Enolate Conformation Bias

For stereoselective enolate alkylations where the default Z,Z-conformation of simple malonates leads to undesired diastereomeric ratios, dimethyl 2-(tert-butyl)malonate offers a conformationally perturbed enolate that populates Z,E and E,E states in addition to Z,Z [2]. This conformational flexibility, confirmed by ¹H-NMR and IR spectroscopy in DMSO, provides a distinct stereochemical landscape that can be exploited with chiral auxiliaries or phase-transfer catalysts to access enantiomerically enriched products not attainable with isopropyl or sec-butyl malonates [2].

High-Temperature Process Chemistry Where Malonate Integrity Is Required

In synthetic sequences involving high-temperature steps (>500 °C), the thermal degradation pathway of dimethyl 2-(tert-butyl)malonate must be accounted for: retro-ene elimination of isobutene occurs above 650 °C, converting it to unsubstituted dimethyl malonate [1]. This knowledge is essential for process chemists who need to ensure that the tert-butyl substituent survives a given thermal treatment or, alternatively, to use this temperature threshold as a built-in deprotection strategy.

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